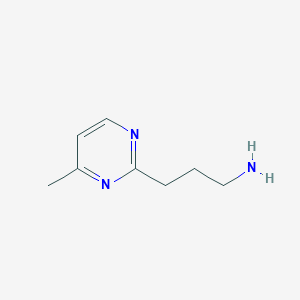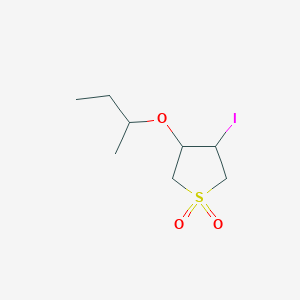
3-(Sec-butoxy)-4-iodotetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Sec-butoxy)-4-iodotetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C8H16O3S It is a derivative of tetrahydrothiophene, featuring a sec-butoxy group and an iodine atom attached to the tetrahydrothiophene ring, along with a sulfone group (1,1-dioxide)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Sec-butoxy)-4-iodotetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring through a cyclization reaction.
Introduction of the Sec-butoxy Group: The sec-butoxy group is introduced via a nucleophilic substitution reaction, where a suitable sec-butyl halide reacts with the tetrahydrothiophene ring.
Oxidation to Sulfone: The final step involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the sulfone group (1,1-dioxide), typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, alkoxides, under conditions like heating or using a catalyst.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, sulfoxides.
Substitution Products: Functionalized tetrahydrothiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Potential use in the study of biological systems, particularly in the investigation of sulfur-containing compounds and their interactions with biological molecules.
Medicine: Exploration of its potential as a pharmacophore in drug design, particularly for compounds targeting sulfur-containing enzymes or pathways.
Industry: Use in the development of specialty chemicals, such as surfactants, lubricants, and additives.
Mecanismo De Acción
The mechanism of action of 3-(Sec-butoxy)-4-iodotetrahydrothiophene 1,1-dioxide would depend on its specific application. In general, the compound’s effects are likely mediated through its interactions with molecular targets such as enzymes, receptors, or other proteins. The presence of the sulfone group may enhance its binding affinity to certain targets, while the iodine atom and sec-butoxy group may influence its reactivity and solubility.
Comparación Con Compuestos Similares
3-(Sec-butoxy)-4-chlorotetrahydrothiophene 1,1-dioxide: Similar structure but with a chlorine atom instead of iodine.
3-(Sec-butoxy)-4-bromotetrahydrothiophene 1,1-dioxide: Similar structure but with a bromine atom instead of iodine.
3-(Sec-butoxy)-4-fluorotetrahydrothiophene 1,1-dioxide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in 3-(Sec-butoxy)-4-iodotetrahydrothiophene 1,1-dioxide makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity, binding affinity, and overall chemical behavior.
Propiedades
Fórmula molecular |
C8H15IO3S |
|---|---|
Peso molecular |
318.17 g/mol |
Nombre IUPAC |
3-butan-2-yloxy-4-iodothiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15IO3S/c1-3-6(2)12-8-5-13(10,11)4-7(8)9/h6-8H,3-5H2,1-2H3 |
Clave InChI |
XKOZNRFBXIIFCD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1CS(=O)(=O)CC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


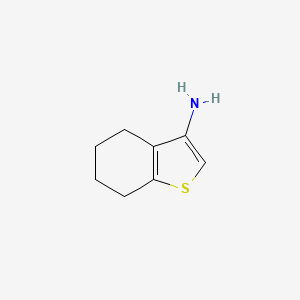
![2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B15271536.png)
![3-[(2-Methyloxolan-3-yl)amino]propan-1-ol](/img/structure/B15271547.png)
![(1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B15271552.png)
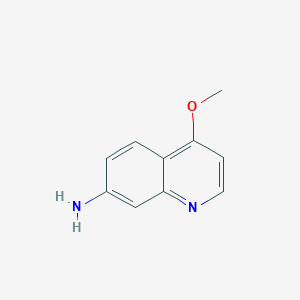
![2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol](/img/structure/B15271560.png)
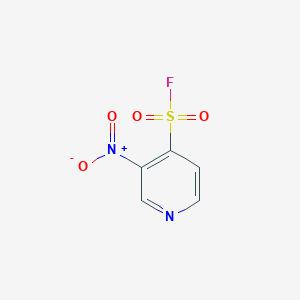
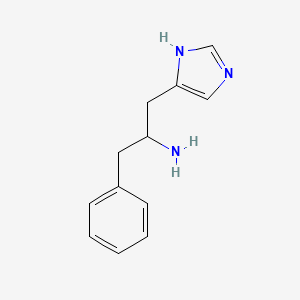
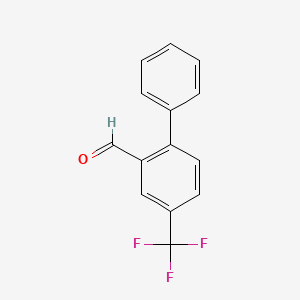
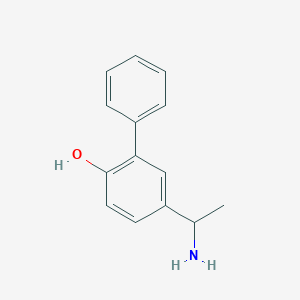
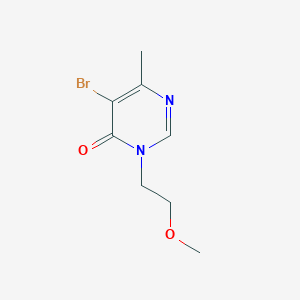
![N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B15271597.png)

